N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-2-8-18(9-3-14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRJIANKHMLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3238±270 °C, a density of 1199±006 g/cm3, and a vapor pressure of 0083-0522Pa at 20-50℃. These properties may influence the compound’s bioavailability.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural composition that includes a 4-fluorophenyl group and a 4-methylphenoxy moiety, which may contribute to its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 4-fluorophenacyl bromide with thiourea derivatives under controlled conditions to yield the thiazole core. The subsequent acetamide formation is achieved through acylation reactions with 4-methylphenol derivatives.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiazole Synthesis | 4-Fluorophenacyl bromide, Thiourea |
| 2 | Acetamide Formation | 4-Methylphenol, Acetic anhydride |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using liver carcinoma cell lines (HEPG2-1) revealed that this compound can effectively reduce cell viability.
Key Findings:
- IC50 Values: The compound showed an IC50 value in the micromolar range, indicating potent cytotoxicity against cancer cells.
- Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Various studies indicate that it possesses both antibacterial and antifungal activities.
Antibacterial Activity:
- Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Exhibited lower MIC values compared to standard antibiotics, indicating superior efficacy.
Antifungal Activity:
- Demonstrated activity against common fungal strains like Candida albicans and Aspergillus niger.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vivo models have shown a reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest. The results indicated a dose-dependent reduction in cell viability in HEPG2-1 cells, with detailed dose-response curves generated to assess potency.
Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against a panel of microbial strains. The results showed significant inhibition zones in agar diffusion assays, affirming its potential as an antimicrobial agent.
Study 3: Mechanistic Insights
Further mechanistic studies revealed that the compound might inhibit key signaling pathways involved in cancer cell proliferation and survival. This insight opens avenues for further exploration into its use as a targeted therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thiazole Derivatives
- N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide (): This analog replaces the 4-fluorophenyl group with a sulfonamide-substituted phenyl ring. The 1-azepanylsulfonyl moiety introduces a bulky, polar group that may enhance solubility or alter target binding compared to the fluorine atom in the target compound .
- The methoxy group on the acetamide side chain enhances lipophilicity relative to the methyl group in the target compound .
Benzothiazole and Pyridazine Derivatives
- N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Replaces the thiazole core with a benzothiazole, which expands the aromatic system and may improve π-π stacking interactions.
- N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(m-tolyl)acetamide (): Substitutes thiazole with pyridazine, altering electronic properties and hydrogen-bonding capacity. The m-tolyl group may shift target selectivity compared to the p-methylphenoxy group .
Substituent Modifications
Fluorophenyl vs. Other Aromatic Groups
- 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (): Replaces the thiazole-ethyl linkage with a thioether and introduces a tetrazole ring.
- Mirabegron (): Contains a 2-amino-1,3-thiazol-4-yl core with a hydroxy-phenylethylamino side chain. This β3-adrenergic agonist highlights how substituent polarity (e.g., hydroxyl groups) can dictate receptor affinity and therapeutic use (e.g., overactive bladder) .
Phenoxyacetamide Variations
- 2-{[5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(dimethylamino)phenyl]acetamide (): Introduces a triazole-thioether linkage and dimethylamino group, which may enhance solubility and modulate kinase inhibition .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analysis.
Q & A
Q. How are SAR contradictions resolved when fluorophenyl-thiazole analogs show divergent activities in similar assays?
- Methodological Answer :
- Cryo-EM or X-ray co-crystallography : Visualize target-ligand interactions to identify steric/electronic mismatches .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
